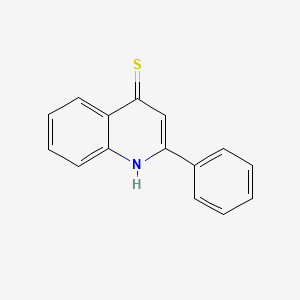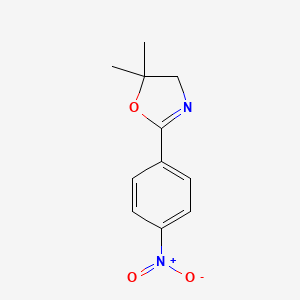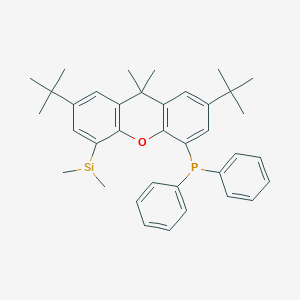
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: is a complex organophosphorus compound It is characterized by its unique structure, which includes a xanthene backbone substituted with tert-butyl groups, a dimethylsilyl group, and diphenylphosphine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves multiple steps. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with dimethylchlorosilane in the presence of a base to introduce the dimethylsilyl group. This intermediate is then reacted with diphenylphosphine chloride under controlled conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and nucleophiles can be used.
Coordination: Transition metal salts and complexes are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
Chemistry: In chemistry, (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity.
Biology and Medicine: While specific biological and medical applications are less documented, organophosphorus compounds are generally explored for their potential in drug development and as biological probes.
Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
相似化合物的比较
Triphenylphosphine: A common ligand in catalysis, but lacks the bulky substituents and silyl group.
(2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Similar structure but without the dimethylsilyl group.
Uniqueness: The presence of the dimethylsilyl group in (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine provides unique steric and electronic properties. This can enhance its ability to stabilize metal complexes and improve catalytic performance compared to similar compounds.
属性
分子式 |
C37H44OPSi |
|---|---|
分子量 |
563.8 g/mol |
InChI |
InChI=1S/C37H44OPSi/c1-35(2,3)25-21-29-33(31(23-25)39(27-17-13-11-14-18-27)28-19-15-12-16-20-28)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(9)10/h11-24H,1-10H3 |
InChI 键 |
WHVWJLMKJPTRQT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[Si](C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


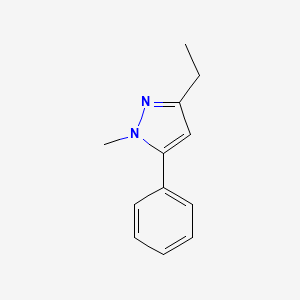
![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide](/img/structure/B12885634.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![1,6-Dimethyl-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12885644.png)

![2-Butylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B12885656.png)
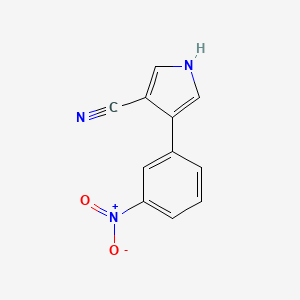


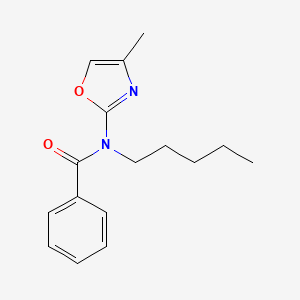
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
